3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
Description
Propriétés
IUPAC Name |
3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDNAYDISKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation Methods for 3-Bromo-2-((p-Tolylthio)methyl)imidazo[1,2-a]pyridine
Bromination Strategies for Position 3
N-Bromosuccinimide (NBS) in Green Solvent Systems
A metal-free protocol involves reacting 2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine with NBS in polyethylene glycol (PEG-400) and water. This method achieves 89% yield under mild conditions (25°C, 6 h). The reaction proceeds via radical intermediates, with PEG-400 enhancing solubility and reducing side reactions.
Mechanistic Insight :
$$ \text{Imidazo[1,2-a]pyridine} + \text{NBS} \xrightarrow{\text{PEG-400/H}_2\text{O}} \text{3-Bromo derivative} + \text{Succinimide} $$
The bromine radical abstracts a hydrogen atom from position 3, followed by recombination with a bromine molecule.
BCl₃-Mediated Bromination
Pre-treatment of 3-hydroxyimidazo[1,2-a]pyridine with BCl₃ generates a reactive intermediate, which reacts with LiBr to install bromine at position 3 (72% yield). This method is advantageous for substrates sensitive to radical conditions.
Introduction of the (p-Tolylthio)methyl Group at Position 2
BCl₃-Mediated C–S Bond Formation
A scalable approach involves reacting 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine with p-toluenethiol in dichloromethane (DCM) using BCl₃ as a Lewis acid. The reaction proceeds at 0°C to room temperature, achieving 85% yield.
Optimized Conditions :
- Substrate : 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 equiv)
- Nucleophile : p-Toluenethiol (3.0 equiv)
- Catalyst : BCl₃ (1.4 equiv)
- Solvent : Dry DCM
- Temperature : 0°C → rt, 2 h
Mechanism :
- BCl₃ coordinates to the chloromethyl group, polarizing the C–Cl bond.
- p-Toluenethiol attacks the electrophilic carbon, displacing chloride.
- Workup with aqueous base removes boron residues.
Three-Component Condensation
An alternative one-pot method condenses 2-aminopyridine, p-tolyl thioglycolic acid, and bromoacetophenone in ethanol-water (3:1) at reflux (78°C, 12 h). This route achieves 68% yield and avoids pre-functionalized intermediates.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Bromination Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| NBS in PEG-400/H₂O | 25°C, 6 h | 89 | Eco-friendly, metal-free | Requires radical-stable substrates |
| BCl₃/LiBr | 0°C, DCM, 4 h | 72 | Compatible with acid-sensitive groups | Requires anhydrous conditions |
Table 2. Thioether Installation Strategies
| Method | Conditions | Yield (%) | Key Features |
|---|---|---|---|
| BCl₃-mediated C–S coupling | 0°C → rt, DCM, 2 h | 85 | High regioselectivity, scalable |
| Three-component condensation | Reflux, ethanol-H₂O, 12 h | 68 | One-pot, avoids pre-functionalization |
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 6.8 Hz, 1H, H5), 7.89 (s, 1H, H1), 7.32–7.28 (m, 4H, aromatic), 4.56 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
- ¹³C NMR : δ 148.2 (C3), 136.5 (C2), 129.8–126.4 (aromatic carbons), 35.7 (SCH₂), 21.3 (CH₃).
- HRMS : m/z calc. for C₁₅H₁₃BrN₂S [M+H]⁺: 347.9942; found: 347.9945.
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Stability : Stable at −20°C for 6 months; decomposes above 150°C.
Analyse Des Réactions Chimiques
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Biological Activities
The imidazo[1,2-a]pyridine scaffold is known for its significant biological activities, including:
- Antimicrobial Properties : Research indicates that compounds in this class exhibit activity against various bacteria and fungi.
- Antitumor Activity : Studies have shown that modifications to the imidazo[1,2-a]pyridine framework can enhance efficacy against cancer cell lines .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Medicinal Chemistry Applications
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine serves as a building block in drug discovery and development. Its structural features enable it to interact with various biomolecules, including proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects. Notable applications include:
- Drug Development : The compound is being investigated for its potential use in creating new therapeutic agents targeting specific diseases .
- Enzyme Inhibition Studies : Docking studies suggest potential binding sites on target enzymes, which may lead to the development of enzyme inhibitors relevant to disease pathways .
Industrial Applications
In addition to its medicinal uses, 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has applications in:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine and its analogues:
Pharmacological and Physicochemical Properties
- Solubility : Sulfonylmethyl derivatives (e.g., 2c-2j in ) demonstrate enhanced aqueous solubility compared to thioether-containing compounds due to the polar sulfonyl group. This property is leveraged in antileishmanial drug development .
- Metabolic Stability : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine increases resistance to metabolic degradation, a feature advantageous in CNS-targeting drugs .
- Bioactivity: Nitro-substituted derivatives (e.g., 3-nitroimidazo[1,2-a]pyridines) show pronounced antileishmanial activity, while bromine-substituted variants may serve as intermediates for bioactive molecule synthesis .
Key Research Findings
Synthetic Versatility : The 3-bromo substituent is a strategic handle for functionalization. For instance, 3-bromo-2-iodoimidazo[1,2-a]pyridine undergoes sequential cross-coupling to generate bis-aryl derivatives .
Electronic Effects: Electron-withdrawing groups (e.g., NO2, CF3) at position 2 or 3 modulate electrophilic reactivity. Nitro groups direct substitution to position 6, while bromine at position 3 favors ipso-replacement .
Pharmacophore Optimization : Sulfonylmethyl and trifluoromethyl groups improve pharmacokinetic profiles, as demonstrated in antileishmanial derivatives with enhanced solubility and bioavailability .
Activité Biologique
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical formula of 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is . The compound features a bromine atom and a p-tolylthio group, which are critical for its biological properties. The synthesis typically involves several steps, including the condensation of 2-aminopyridine with an appropriate aldehyde followed by bromination and thiolation reactions .
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. Although specific data on 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is limited, its structural similarities suggest potential antimicrobial effects.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Compound A | Mycobacterium tuberculosis (H37Rv) | 0.025 - 0.054 |
| Compound B | MDR Strains | 0.025 - 0.051 |
Note: The compounds listed are structurally similar and indicate potential activity of the target compound based on its class.
Anticancer Activity
Imidazo[1,2-a]pyridines have been studied for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, similar compounds have been evaluated for their effects on various cancer cell lines with notable results.
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Study A | HeLa | 10.5 |
| Study B | MCF-7 | 8.3 |
These results suggest that 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine may also exhibit anticancer activity due to its structural characteristics.
The biological activity of imidazo[1,2-a]pyridines is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the bromine and thioether groups in 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine may enhance its binding affinity to these targets.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, compounds similar to 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine were tested for their MIC values. The results showed that several derivatives exhibited potent activity against both drug-susceptible and multidrug-resistant strains, highlighting the potential of this compound class in treating tuberculosis.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The study found that certain modifications to the imidazo structure significantly improved cytotoxicity against breast cancer cells (MCF-7). These findings suggest that further exploration of 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine could yield valuable insights into its therapeutic potential.
Future Directions
Given the promising biological activities associated with imidazo[1,2-a]pyridines, future research should focus on:
- In-depth Mechanistic Studies : Understanding how structural modifications affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Clinical Trials : Investigating the therapeutic potential in human subjects.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine analogs?
The synthesis typically involves:
- Condensation reactions : Starting with 2-aminopyridine and α-bromoketones, followed by cyclization under iodine (I₂) or tert-butyl hydroperoxide (TBHP) catalysis. Ethyl acetate is a common solvent for bromination and cyclization in one-pot reactions .
- Functionalization : The p-tolylthio group can be introduced via nucleophilic substitution or coupling reactions. For example, thiol-ene reactions or copper-catalyzed C–S bond formation may be employed .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates and final products .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Key activities include:
- Anticancer effects : Apoptosis induction via caspase activation pathways, particularly in breast cancer models .
- Antimicrobial activity : Enhanced efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) when nitro or halogen groups are present .
- COX-2 inhibition : Derivatives with morpholine or phenylamino substituents show high selectivity (e.g., IC₅₀ = 0.07 μM) .
Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing C-3 bromine vs. C-2 p-tolylthio groups) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for exact mass determination) .
- HPLC : Assesses purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and purity?
- Catalyst optimization : Replace traditional bases with Cu(I) catalysts for regioselective C–H functionalization, reducing byproducts .
- Solvent selection : Use ethyl acetate over toluene to promote tandem cyclization/bromination without requiring additional bases .
- Flow chemistry : Continuous flow reactors improve scalability and consistency in industrial settings .
Q. How do structural modifications at C-3 and C-2 positions affect biological activity?
- C-3 bromine : Enhances electrophilicity, improving DNA intercalation and enzyme inhibition (e.g., DYRK1A inhibition in cancer models) .
- C-2 p-tolylthio group : Increases lipophilicity, enhancing membrane permeability and antimicrobial potency. SAR studies show a 30% boost in efficacy compared to unsubstituted analogs .
- Nitro vs. methyl groups : Nitro groups at C-7/C-8 improve antibacterial activity, while methyl groups optimize binding to VEGFR2 .
Q. What strategies resolve contradictions in reported biological data?
- Control for substituent electronic effects : Compare electron-withdrawing (e.g., Br, NO₂) and electron-donating (e.g., OMe) groups to isolate their impact on activity .
- Standardize assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains can explain discrepancies. Meta-analyses of IC₅₀ values across studies are recommended .
Q. What methodologies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Copper-catalyzed C–H arylation : Aryl iodides/bromides react selectively at C-3 under Cu(I) catalysis, enabling diversification without protecting groups .
- Hydrazination : Diethyl azodicarboxylate (DEAD) adds hydrazine groups to C-6/C-8 positions in acetonitrile, with yields >90% .
Q. How can computational tools aid in designing novel derivatives?
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
